3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
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Biological Activity
The compound 3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a unique molecular structure that integrates quinazoline and oxadiazole moieties. This combination has been explored for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be broken down into its constituent parts:
- Quinazolin-4(3H)-one : Known for diverse biological activities including antimicrobial and anticancer properties.
- 1,2,4-Oxadiazole : Recognized for its role in enhancing the pharmacological profile of various compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the quinazoline framework.
- Introduction of the oxadiazole ring through cyclization reactions.
- Functionalization with chlorobenzyl and thiomethyl groups.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized quinazoline derivatives, moderate to strong activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound has shown promising results in similar assays, suggesting potential utility in treating bacterial infections.
Compound | Microorganism | Activity (Zone of Inhibition) |
---|---|---|
This compound | E. coli | 15 mm |
S. aureus | 18 mm | |
C. albicans | 12 mm |
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer effects. The integration of oxadiazole enhances their efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Preliminary studies on the compound indicate its potential as an anticancer agent, warranting further investigation into its mechanisms.
Enzyme Inhibition
Recent studies have highlighted the potential of quinazoline derivatives as enzyme inhibitors. Specifically, they have shown inhibitory effects on α-glucosidase, which is relevant for diabetes management . The compound's structure suggests it may interact effectively with enzyme active sites.
Case Studies
- Antimicrobial Screening : A series of synthesized quinazoline derivatives were tested against common pathogens using agar diffusion methods. The compound exhibited significant inhibition zones comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines with IC50 values indicating potent activity .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDANPFCHYRLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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